Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative that is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:
Starting Material: Piperidine derivative.
Reagents: Tert-butyl chloroformate, methylamine.
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidized piperidine derivatives.
Reduction: Amino piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based molecules with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
- Tert-butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride
- Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate oxalate
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical and pharmaceutical applications.
Biological Activity
Overview
Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative with the molecular formula CHNO and a molecular weight of approximately 228.33 g/mol. This compound is recognized for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows for various biological interactions, which are essential for therapeutic applications.
Structure and Properties
The compound features a tert-butyl group and a methylamino substituent at the 3-position of the piperidine ring, along with a carboxylate functional group at the 1-position. The structural characteristics contribute to its biological activity and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 228.33 g/mol |
IUPAC Name | This compound |
CAS Number | 1017356-25-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, including neurotransmitter systems, which may lead to therapeutic effects in conditions like neurological disorders.
Potential Targets
- Neurotransmitter Receptors : The presence of the methylamino group suggests potential interactions with neurotransmitter systems, which are critical in neurological functions.
- Enzymatic Pathways : The compound may act as an enzyme inhibitor or modulator, influencing metabolic processes.
Case Studies and Research Findings
- Pharmacological Research : Piperidine derivatives are often studied for their roles as potential therapeutic agents. For instance, compounds with similar structures have shown efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter levels.
- Structure-Activity Relationship (SAR) : In biological research, this compound serves as a model compound to study SAR among piperidine derivatives. Understanding how variations in substituents affect biological activity is critical for drug development.
- Synthesis of Drug Candidates : This compound is utilized in the synthesis of various drug candidates targeting diseases such as cancer and neurological disorders. Its stability and reactivity make it an ideal intermediate for developing new pharmaceuticals.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate | CHNO | Different substitution pattern |
Tert-butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride | CHNOCl | Contains hydrochloride salt |
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate | CHNO | Incorporates an azido group, useful in click chemistry |
Properties
IUPAC Name |
tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMKDGOQBTQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640527 | |
Record name | tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017356-25-0 | |
Record name | tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-[(methylamino)methyl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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